Cas no 2137667-58-2 (4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine)

4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 2137667-58-2
- EN300-790302
- 4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine
- 4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine
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- インチ: 1S/C7H6Cl4N2O/c1-3-4(14-2)5(8)13-6(12-3)7(9,10)11/h1-2H3
- InChIKey: DVYYLCVYLTYAAP-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C)=NC(C(Cl)(Cl)Cl)=N1)OC
計算された属性
- 精确分子量: 275.920473g/mol
- 同位素质量: 273.923424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 35Ų
4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-790302-5.0g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 5.0g |
$3894.0 | 2024-05-22 | |
Enamine | EN300-790302-2.5g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 2.5g |
$2631.0 | 2024-05-22 | |
Enamine | EN300-790302-0.1g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 0.1g |
$1183.0 | 2024-05-22 | |
Enamine | EN300-790302-0.5g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 0.5g |
$1289.0 | 2024-05-22 | |
Enamine | EN300-790302-1.0g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 1.0g |
$1343.0 | 2024-05-22 | |
Enamine | EN300-790302-0.05g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 0.05g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-790302-0.25g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 0.25g |
$1235.0 | 2024-05-22 | |
Enamine | EN300-790302-10.0g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 10.0g |
$5774.0 | 2024-05-22 |
4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidineに関する追加情報
4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine (CAS No. 2137667-58-2): A Comprehensive Overview
4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine (CAS No. 2137667-58-2) is a synthetic pyrimidine derivative that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This compound is characterized by its chloro, methoxy, methyl, and trichloromethyl substituents, which confer it distinct chemical properties and biological activities.
The pyrimidine core of this compound is a fundamental building block in many biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of the chloro and methoxy groups enhances the compound's lipophilicity, which can improve its ability to cross cell membranes and interact with biological targets. The methyl group adds steric hindrance, which can influence the compound's conformation and binding affinity. The trichloromethyl group, a highly reactive moiety, contributes to the compound's reactivity and stability under different conditions.
Recent studies have explored the potential of 4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine in various applications. In the field of medicinal chemistry, this compound has shown promise as a lead molecule for the development of new drugs targeting specific diseases. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique combination of substituents on the pyrimidine ring allows for fine-tuning of the compound's pharmacological properties, making it a valuable starting point for drug discovery efforts.
In addition to its medicinal applications, 4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine has also been investigated for its potential use in agrochemicals. Studies have shown that this compound can act as a potent herbicide, effectively controlling a wide range of weed species without causing significant harm to crops. The mechanism of action involves disrupting key metabolic pathways in plants, leading to their death. This makes it an attractive candidate for the development of new herbicides that are both effective and environmentally friendly.
The synthesis of 4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of appropriate precursors followed by functional group modifications to introduce the desired substituents. Recent advancements in synthetic methods have led to more efficient and scalable processes, making it easier to produce this compound on a larger scale for both research and commercial purposes.
The physical and chemical properties of 4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine have been extensively characterized. It is a solid at room temperature with a melting point ranging from 100°C to 110°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in various formulations, including solutions, suspensions, and solid dosage forms.
In terms of safety and environmental impact, studies have shown that 4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine exhibits low toxicity when used within recommended concentrations. However, as with any chemical compound, proper handling and storage procedures should be followed to minimize potential risks. Environmental impact assessments have indicated that this compound degrades rapidly in soil and water under natural conditions, reducing its persistence and minimizing long-term ecological effects.
The future prospects for 4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine are promising. Ongoing research aims to further optimize its structure for enhanced biological activity and reduced side effects. Additionally, efforts are being made to develop new derivatives with improved pharmacokinetic properties and broader therapeutic applications. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in both medicinal chemistry and agrochemicals.
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